lithium;hept-1-ene
Description
Lithium (Li) is the lightest alkali metal (atomic number 3) with unique electrochemical properties, making it indispensable in energy storage systems like lithium-ion batteries . Its high ionization energy (520 kJ/mol) and low atomic radius (152 pm) distinguish it from heavier alkali metals like sodium (Na) and potassium (K) . Lithium compounds, such as lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH), exhibit moderate water solubility (e.g., Li₂CO₃: 13 g/L at 20°C), which is lower than their sodium counterparts (Na₂CO₃: 215 g/L) .

Hept-1-ene (C₇H₁₄), a linear alkene with a terminal double bond, is a volatile liquid (boiling point: 93.0 ± 3.0°C) used in organic synthesis and polymer production . Its structure (CH₂=CH(CH₂)₅CH₃) confers higher reactivity in addition reactions compared to internal isomers like hept-2-ene .
Properties
CAS No. |
113260-58-5 |
|---|---|
Molecular Formula |
C7H13Li |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
lithium;hept-1-ene |
InChI |
InChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h3H,1-2,4-7H2;/q-1;+1 |
InChI Key |
NGIGBXWUYHKRDB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hept-1-ene typically involves the reaction of hept-1-ene with an organolithium reagent, such as butyl-lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;hept-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Can produce heptanol or heptanone.
Reduction: Can produce heptane.
Substitution: Can produce various organometallic compounds.
Scientific Research Applications
Lithium;hept-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential use in biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of lithium;hept-1-ene involves the interaction of the lithium atom with various molecular targets and pathways. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase 3, which play critical roles in cellular signaling and metabolism . The hept-1-ene moiety can participate in various chemical reactions, allowing the compound to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison of Lithium with Other Alkali Metals
Physical and Chemical Properties
Table 1 compares lithium with sodium and potassium:
| Property | Lithium (Li) | Sodium (Na) | Potassium (K) |
|---|---|---|---|
| Atomic Weight | 6.94 | 22.99 | 39.10 |
| Density (g/cm³) | 0.534 | 0.968 | 0.856 |
| Melting Point (°C) | 180.5 | 97.7 | 63.4 |
| Ionization Energy (kJ/mol) | 520 | 496 | 419 |
| Reactivity with Water | Moderate | High | Very High |
Lithium’s smaller atomic radius and higher ionization energy result in weaker metallic bonding and lower reactivity compared to Na and K .
Comparison of Hept-1-ene with Similar Alkenes
Physical Properties of Linear Alkenes
Table 2 compares hept-1-ene with shorter and longer alkenes:
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Hex-1-ene | C₆H₁₂ | 63 | 0.67 |
| Hept-1-ene | C₇H₁₄ | 93 | 0.70 |
| Oct-1-ene | C₈H₁₆ | 121 | 0.72 |
Increasing chain length elevates boiling points due to stronger van der Waals interactions .
Positional and Structural Isomerism
Hept-1-ene’s terminal double bond makes it more reactive in cycloaddition reactions than internal isomers. For example, azaspiro[2.4]hept-1-ene derivatives exhibit enhanced water solubility and reactivity compared to spiro[2.3]hex-1-ene . Bicyclo[3.2.0]hept-1-ene (C₇H₁₀), a strained bicyclic isomer, has a lower molecular weight (94.15) and distinct thermodynamic stability compared to linear hept-1-ene .
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